molecular formula C16H13NO B2878505 5-Ethynyl-2-methyl-N-phenylbenzamide CAS No. 2377032-41-0

5-Ethynyl-2-methyl-N-phenylbenzamide

Cat. No. B2878505
CAS RN: 2377032-41-0
M. Wt: 235.286
InChI Key: SOQHAOJITDTDSE-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methyl-N-phenylbenzamide is a chemical compound with the CAS Number: 2377032-41-0 . It has a molecular weight of 235.29 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Divergent Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches

Research by Mancuso et al. (2014) explored the use of 2-alkynylbenzamides, which are structurally related to 5-Ethynyl-2-methyl-N-phenylbenzamide, in divergent palladium iodide catalyzed oxidative carbonylation conditions. These conditions led to the formation of functionalized isoindolinone and isobenzofuranimine derivatives, depending on the nature of the external nucleophile and reaction conditions. This study highlights the versatility of alkynylbenzamides in synthetic organic chemistry, enabling the synthesis of complex molecules from relatively simple starting materials (Mancuso et al., 2014).

Synthesis and Characterization of Novel Aromatic Polyimides

Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides derived from diamines, including structures similar to this compound. These polyimides exhibited high thermal stability and solubility in organic solvents, making them promising materials for high-performance applications. The study contributes to the development of new materials with potential use in electronics, aerospace, and other industries requiring materials that withstand extreme conditions (Butt et al., 2005).

Direct Synthesis of Quinazolines

Ohta et al. (2010) reported on the synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, a process that involves N-phenylbenzamidines, closely related to this compound. This novel synthesis method provides a pathway to quinazoline derivatives, which are of significant interest due to their therapeutic properties, demonstrating the role of similar compounds in medicinal chemistry (Ohta et al., 2010).

Synthesis and Anticancer Evaluation

Ravichandiran et al. (2019) conducted a study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Although not directly involving this compound, this research underscores the ongoing efforts to design and synthesize new compounds with potential anticancer properties. Such studies are crucial for the development of novel therapeutic agents (Ravichandiran et al., 2019).

Photocatalytic Degradation of Organic Compounds

Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound structurally distinct but relevant to discussions on environmental applications of photocatalysis. The study focused on the use of TiO2 and various adsorbent supports to enhance the rate of mineralization of organic pollutants. This research highlights the potential environmental applications of photocatalytic processes in degrading harmful organic compounds, demonstrating the interdisciplinary nature of chemical research (Torimoto et al., 1996).

properties

IUPAC Name

5-ethynyl-2-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHAOJITDTDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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